molecular formula C18H23NO3 B021200 N-Methyl Etodolac CAS No. 849630-94-0

N-Methyl Etodolac

Cat. No. B021200
M. Wt: 301.4 g/mol
InChI Key: FVGKDAYQHVFRGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methyl Etodolac involves the methylation of Etodolac. Key studies have described the synthesis of Etodolac metabolites, including N-Methyl Etodolac, for confirming their identity and evaluating their biological activity. These metabolites were synthesized to study their roles in anti-inflammatory effects and their capacity to block prostaglandin production (Humber et al., 1988). Additionally, the synthesis of novel isochromen-1-one analogues of Etodolac, including N-methylated variants, has been reported, showcasing a method to derive new compounds from the Etodolac bulk drug (Napoleon et al., 2017).

Molecular Structure Analysis

The molecular structure of N-Methyl Etodolac, like its parent compound Etodolac, features modifications that are critical for its biological activity. The structural analyses involve advanced techniques such as FT-IR, NMR, and mass spectroscopy to characterize the synthesized compounds and their derivatives (Napoleon et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving N-Methyl Etodolac include its formation from Etodolac through methylation. The compound's reactions and stability are crucial for understanding its pharmacological profile. Studies on Etodolac degradation in aqueous solutions provide insights into the stability and degradation pathways of related compounds, including metabolites like N-Methyl Etodolac (Lee et al., 1988).

Scientific Research Applications

  • N-Methyl Etodolac was synthesized and tested for its activity in models of inflammation and prostaglandin production inhibition. In a rat adjuvant edema model and in vitro studies with chondrocyte cells, it showed inactive or marginal activity in blocking prostaglandin production (Humber et al., 1988).

  • The synthesis of N-Methyl Etodolac has been achieved with remarkable yields of 67-72%, offering novel anti-inflammatory drug analogues (Napoleon et al., 2017).

  • Research indicates that Etodolac, from which N-Methyl Etodolac is derived, is an effective and well-tolerated alternative to other NSAIDs in treating arthritic diseases and various pain states (Balfour & Buckley, 1991).

  • N-Methyl Etodolac derivatives exhibited anticancer activity, particularly against the prostate cancer cell line PC-3, while showing no cytotoxicity toward rat fibroblasts (Çıkla et al., 2013).

  • It was observed that Etodolac reduced severe cholangitis and accelerated biliary epithelial cell kinetics, preventing chemically induced biliary carcinogenesis in animal models (Tsuneoka et al., 2004).

  • Etodolac nanosuspension-based gel formulation showed promise for enhanced anti-inflammatory and analgesic activity when delivered topically (Karakucuk et al., 2021).

  • N-Methyl Etodolac analogues demonstrated comparable in-vitro anti-inflammatory activity to standard Etodolac (Napoleon & Sharma, 2017).

Safety And Hazards

Etodolac is toxic if swallowed and causes serious eye irritation . Gastrointestinal ulceration occurs in less than 0.3% of patients taking etodolac, and drug-related hepatic, renal, and hematologic dysfunctions are rare . The elderly appear to be no more at risk of experiencing adverse effects than the general population .

properties

IUPAC Name

2-(1,8-diethyl-9-methyl-3,4-dihydropyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21)17(14)19(3)16(12)13/h6-8H,4-5,9-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGKDAYQHVFRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2C)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556561
Record name (1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl Etodolac

CAS RN

849630-94-0
Record name (1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of example 49.A. except using (1,8-Diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-acetic acid as the indole component afforded the title compound as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Napoleon, V Sharma, K Aggile - IOP Conference Series …, 2017 - iopscience.iop.org
In the present work, anti-inflammatory drug based novel isochromen-1-one, their thio and N-methylated analogues were synthesized from the etodolac bulk drug, 1. All the synthesized …
Number of citations: 5 iopscience.iop.org

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